The chemical is classified under the Anatomical Therapeutic Chemical (ATC) classification system, specifically as a beta-blocker. Its ATC code is C07AA05, indicating its primary therapeutic use in cardiovascular medicine. The International Nonproprietary Name (INN) for this compound is Nifenalol, and it is also associated with the CAS number 5704-60-9 .
The synthesis of (R)-(-)-Nifenalol can be achieved through various methods, with notable advancements in enantioconvergent synthesis techniques. One efficient method involves the use of (R)-p-nitrophenylglycidate as a precursor. The process typically includes the following steps:
(R)-(-)-Nifenalol has a molecular formula of C11H17ClN2O3, with a molecular weight of 260.71 g/mol. The structure features a beta-phenethylamine backbone with a hydroxyl group that contributes to its biological activity.
The stereochemistry at the chiral center is crucial for its biological activity, emphasizing the importance of enantiomeric purity in its synthesis.
(R)-(-)-Nifenalol can undergo various chemical reactions typical for beta-blockers, including:
These reactions are often facilitated by catalysts or specific reagents to achieve desired modifications without compromising the compound's integrity .
The mechanism by which (R)-(-)-Nifenalol exerts its pharmacological effects involves selective antagonism of beta-adrenergic receptors, particularly the beta-1 subtype found predominantly in cardiac tissues. Upon binding to these receptors:
This dual action contributes to its effectiveness in managing blood pressure and reducing cardiac workload .
These properties are essential for formulating effective pharmaceutical preparations .
(R)-(-)-Nifenalol is primarily used in clinical settings for:
The ongoing research into its pharmacological profile continues to unveil new therapeutic potentials beyond traditional uses .
The synthesis of enantiopure (R)-(-)-Nifenalol often leverages precursors like bromohydrins or cyanohydrins (e.g., 3-hydroxy-3-(4-nitrophenyl)propanenitrile). Biocatalytic resolution, particularly using lipases, offers a powerful route to enantiomerically enriched intermediates.
Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) are highly effective catalysts for the kinetic resolution (KR) of racemic alcohols via enantioselective transesterification. In the context of Nifenalol precursors, Pseudomonas fluorescens lipase immobilized on amine-modified silica nanoparticles demonstrates significant utility. The process involves the preferential acylation of one enantiomer of a racemic secondary alcohol (e.g., 3-hydroxy-3-(4-nitrophenyl)propanenitrile, 3H3P) using an acyl donor like vinyl acetate [3].
Table 1: Performance of Lipase-Catalyzed KR for Nifenalol Precursor Synthesis
Biocatalyst System | Reaction Medium | Additive | Process Efficiency (%) | (R)-Alcohol ee (%) | Reusability (Cycles, >90% Activity) |
---|---|---|---|---|---|
P. fluorescens Lipase (APTES-Silica) | Phosphate Buffer | None | 80 | 65 | 5 |
P. fluorescens Lipase (APTES-Silica) | Hexane | None | 85 | 70 | 7 |
P. fluorescens Lipase (APTES-Silica) | Hexane | [BMIM]Cl (1%) | 97.4 | 79.5 | >10 |
P. fluorescens Lipase (APTES-Silica) | Hexane | [BMIM]NTf₂ (1%) | 92 | 75 | 9 |
Two primary biocatalytic routes exist for chiral alcohol synthesis: 1) Kinetic Resolution (KR) of racemates and 2) Asymmetric Bioreduction of prochiral ketones. Each approach has distinct advantages and limitations for Nifenalol synthesis.
Efficiency: Demonstrated yields for (R)-precursors via lipase KR typically reach 40-48% (theoretical max 50%) with ee values >79% under optimal conditions [3].
Asymmetric Bioreduction:
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.: 4261-17-0
CAS No.: